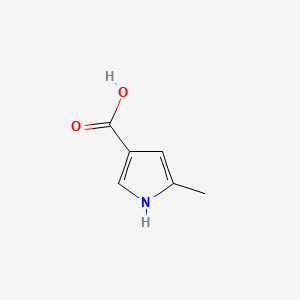

5-methyl-1H-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(3-7-4)6(8)9/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMZOQAWNKVQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653091 | |

| Record name | 5-Methyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100047-52-7 | |

| Record name | 5-Methyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-1 Technical Guide to the Synthesis of 5-methyl-1H-pyrrole-3-carboxylic acid

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 5-methyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore the core mechanistic principles underpinning its formation, focusing on robust and widely adopted synthetic strategies. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical understanding and practical, field-tested protocols. We will dissect the causality behind experimental choices, present comparative data, and provide detailed procedural workflows to ensure scientific integrity and reproducibility.

Introduction: Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental structural motif found in a vast array of biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals.[1] Substituted pyrroles, such as this compound and its derivatives, serve as crucial building blocks in the synthesis of complex molecular architectures. Their utility spans from anticancer agents to novel materials, making efficient and reliable synthetic access to these compounds a paramount objective in modern organic chemistry. This guide focuses on elucidating the mechanisms behind the construction of this specific, valuable pyrrole derivative.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of the this compound core typically involves the construction of the pyrrole ring followed by functional group manipulations, or a convergent approach where the substituents are incorporated during the ring-forming reaction itself. The most common precursor is the corresponding ester, ethyl or methyl 5-methyl-1H-pyrrole-3-carboxylate, which is then hydrolyzed to the target carboxylic acid.[2] Two primary retrosynthetic disconnections lead to powerful, named reactions: the Hantzsch Pyrrole Synthesis and the Paal-Knorr Synthesis.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile multicomponent reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3] This method is particularly effective for creating highly substituted pyrroles with well-defined regiochemistry.

Core Mechanism: The reaction initiates with the formation of an enamine intermediate from the β-ketoester (e.g., ethyl acetoacetate) and ammonia.[3][4] This enamine then acts as a nucleophile, attacking the α-haloketone (e.g., chloroacetone). Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.[3] The use of a tert-butyl ester in this synthesis is particularly strategic, as the HBr generated as a byproduct can be utilized to hydrolyze the ester in situ under continuous flow conditions, directly yielding the carboxylic acid.[5]

The Paal-Knorr Synthesis

A cornerstone of pyrrole synthesis, the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[6][7] Its enduring utility lies in its operational simplicity and the ready availability of the starting dicarbonyl compounds.[6]

Core Mechanism: The mechanism, elucidated by V. Amarnath et al., begins with the protonation of one carbonyl group, which is then attacked by the amine to form a hemiaminal.[1][8][9] This is followed by an intramolecular nucleophilic attack of the nitrogen on the second carbonyl group, forming a dihydroxy-tetrahydropyrrole intermediate.[6][8] This ring-closing step is often rate-determining.[6][7] Finally, a dehydration cascade furnishes the aromatic pyrrole ring.[8]

// Nodes Start [label="1,4-Dicarbonyl\nCompound", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R-NH₂", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation\n(H⁺)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal\nFormation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization\n(Rate-Determining)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="2,5-Dihydroxy-\ntetrahydropyrrole", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydration [label="Dehydration\n(-2 H₂O)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted\nPyrrole", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protonation; Amine -> Hemiaminal; Protonation -> Hemiaminal; Hemiaminal -> Cyclization; Cyclization -> Intermediate; Intermediate -> Dehydration; Dehydration -> Product; } } Caption: Paal-Knorr pyrrole synthesis mechanism.

The Van Leusen Pyrrole Synthesis

A powerful alternative is the Van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC) as a versatile synthon.[10] This method involves a [3+2] cycloaddition between TosMIC and an electron-deficient alkene (a Michael acceptor) under basic conditions.[11] The reaction is known for its operational simplicity and the stability of the TosMIC reagent.[10][12]

Core Mechanism: Under basic conditions, a proton is abstracted from the α-carbon of TosMIC to create a nucleophilic carbanion.[10][11] This carbanion undergoes a Michael addition to an appropriate Michael acceptor. The resulting intermediate then proceeds through an intramolecular cyclization, followed by the elimination of the tosyl group and aromatization to form the final pyrrole product.[11]

In-Depth Analysis & Protocol: Hantzsch Synthesis Route

The Hantzsch synthesis provides a highly efficient and modular route to the target molecule's ester precursor. We will focus on a modern, continuous flow approach that leverages in situ hydrolysis.

Mechanism Deep Dive: Continuous Flow Synthesis

This advanced protocol utilizes a Hantzsch reaction with tert-butyl acetoacetate. The key innovation is the use of the HBr byproduct, generated during the pyrrole formation, to catalyze the simultaneous hydrolysis of the tert-butyl ester to the carboxylic acid within a single microreactor.[5] This eliminates a separate hydrolysis step, significantly improving process efficiency.

Causality Behind Experimental Choices:

-

tert-Butyl Acetoacetate: Chosen specifically because the tert-butyl ester is labile under the acidic conditions generated in situ, allowing for a one-pot synthesis of the final acid.[5]

-

Continuous Flow Microreactor: Offers superior heat and mass transfer, allowing for higher temperatures (e.g., 200 °C) and shorter reaction times (minutes) than traditional batch synthesis, which often leads to higher yields and cleaner reactions.[5]

-

DIPEA (N,N-Diisopropylethylamine): Used as a non-nucleophilic base to neutralize the initial formation of HBr, controlling the reaction before the hydrolysis step is desired.[5]

// Nodes reagents [label="Stream A:\nt-Butyl Acetoacetate\nPrimary Amine\nDIPEA in DMF", fillcolor="#F1F3F4"]; reagents2 [label="Stream B:\nα-Bromoketone\nin DMF", fillcolor="#F1F3F4"]; mixer [label="T-Mixer", shape=invhouse, style=filled, fillcolor="#FBBC05"]; reactor [label="Heated Microreactor\n(200°C, 8 min)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="In Situ Hydrolysis\n(HBr byproduct cleaves t-butyl ester)", style=filled, fillcolor="#F1F3F4"]; workup [label="Workup &\nPurification", style=filled, fillcolor="#F1F3F4"]; product [label="Final Product:\nPyrrole-3-Carboxylic Acid", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reagents -> mixer; reagents2 -> mixer; mixer -> reactor; reactor -> hydrolysis; hydrolysis -> workup; workup -> product; } } Caption: Continuous flow Hantzsch synthesis workflow.

Experimental Protocol: Continuous Flow Synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

This protocol is adapted from a published procedure and serves as a representative example of the methodology.[5]

Materials:

-

tert-Butyl acetoacetate

-

Benzylamine

-

α-Bromoacetophenone

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Solution Preparation:

-

Solution A: Prepare a 0.5 M solution in DMF containing tert-butyl acetoacetate (2.2 equiv), benzylamine (1.0 equiv), and DIPEA (1.0 equiv).

-

Solution B: Prepare a 0.5 M solution of α-bromoacetophenone (1.0 equiv) in DMF.

-

-

System Setup: Prime a continuous flow microreactor system with DMF. Set the reactor temperature to 200 °C and the back pressure regulator to 5.0 bar.

-

Reaction: Pump Solution A and Solution B into a T-mixer and then into the pre-heated microreactor.

-

CRITICAL: Maintain a residence time of 8 minutes for complete conversion.

-

-

Collection & Workup: Collect the output from the reactor. Remove the DMF under reduced pressure.

-

Purification: Purify the crude residue by standard techniques (e.g., column chromatography or recrystallization) to yield the pure pyrrole-3-carboxylic acid.

Trustworthiness Note: In-flask (batch) synthesis using the same optimized conditions resulted in a significantly lower yield (40%) compared to the flow process (65%), highlighting the superior efficiency and control of the microreactor environment.[5]

Data Summary

The versatility of the Hantzsch synthesis allows for the creation of diverse pyrrole libraries by varying the three core components.

| β-Ketoester (R1) | Amine | α-Haloketone | Product Yield (%) | Reference |

| Ethyl acetoacetate | Ammonia | Chloroacetone | 43 | [13] |

| tert-Butyl acetoacetate | Benzylamine | α-Bromoacetophenone | 76 (ester), 65 (acid) | [5] |

| Methyl acetoacetate | Benzylamine | α-Bromoacetophenone | 82 (ester) | [5] |

Final Step: Saponification of Ester Precursors

For syntheses that yield the ester (e.g., methyl or ethyl 5-methyl-1H-pyrrole-3-carboxylate), a final hydrolysis step is required to obtain the target carboxylic acid.

Experimental Protocol: Base-Mediated Hydrolysis

This protocol describes a standard saponification procedure.

Materials:

-

Ethyl 5-methyl-1H-pyrrole-3-carboxylate

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Hydrochloric Acid (HCl), aqueous solution

Procedure:

-

Dissolution: Dissolve the starting ester in ethanol.

-

Saponification: Add an aqueous solution of NaOH (e.g., 5N solution) to the mixture.[14][15]

-

INSIGHT: LiOH is often preferred for more sensitive substrates as it allows for milder reaction conditions.

-

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux for 1-2 hours, monitoring progress by TLC.[15]

-

Acidification: After cooling, carefully acidify the reaction mixture with aqueous HCl to a pH of ~3-4.[15]

-

Isolation: The carboxylic acid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to yield pure this compound.[14]

Conclusion

The synthesis of this compound is a well-established process achievable through several robust mechanistic pathways. The classical Hantzsch and Paal-Knorr syntheses provide reliable and versatile platforms for constructing the core pyrrole scaffold. Modern advancements, particularly in continuous flow chemistry, have further optimized these methods, enabling rapid, efficient, and high-yield production of the target acid and its derivatives in a single, uninterrupted process.[5] The choice of synthetic route ultimately depends on the availability of starting materials, desired substitution patterns, and the scale of the reaction. This guide provides the foundational knowledge and practical insights necessary for researchers to successfully implement these syntheses in a laboratory setting.

References

- BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.

- BenchChem. (2025). Application Notes and Protocols for Pyrrole Synthesis Using TosMIC.

- Álvarez-Thon, L. G., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(3), M1453. [Link]

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

- Wikipedia contributors. (2023). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. [Link]

- Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(3), 451-465.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

- Wikipedia contributors. (2023). Hantzsch pyrrole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

- Li, J., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2658. [Link]

- Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

- Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

- Unknown Author. (n.d.). Hantzsch Pyrrole Synthesis.

- Adib, M., et al. (1998). Hantzsch pyrrole synthesis on solid support. Bioorganic & Medicinal Chemistry Letters, 8(17), 2381-2384. [Link]

- BenchChem. (2025). Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles.

- Cativiela, C., & Garcia, J. I. (1986). A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE.

- Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. [Link]

- Organ, M. G., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Chemistry, 16(40), 12053-12056. [Link]

- Chemical Synthesis Database. (2025).

- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Chemical Synthesis Database. (2025).

- Abeysiriwardhana, H. N. I., et al. (2023). Synthesis, Anti-Fibrotic Activity, and Density Functional Theory Calculations of Novel Carboxylic Acid Analogs Containing Pyrrole and Imidazole Rings. Molecules, 28(15), 5789. [Link]

- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

- MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

- Chemical Synthesis Database. (2025).

- Jallel, M. A., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]

- Zhang, Z.-P., et al. (2009). Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

- MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

- Kamilov, S., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. [Link]

Sources

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

5-methyl-1H-pyrrole-3-carboxylic acid starting materials

An In-depth Technical Guide to the Starting Materials for 5-methyl-1H-pyrrole-3-carboxylic acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyrrole scaffold serves as a crucial building block for the synthesis of complex pharmaceutical agents, including kinase inhibitors and other targeted therapies. The strategic assembly of this molecule is paramount, and a thorough understanding of the available synthetic routes, grounded in the selection of appropriate starting materials, is essential for researchers in the field. This guide provides a detailed exploration of the core synthetic strategies for preparing this compound, with an emphasis on the causality behind experimental choices and field-proven methodologies.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic look at the target molecule reveals several potential bond disconnections, pointing toward established name reactions in heterocyclic chemistry. The primary challenge lies in achieving the desired 3,5-substitution pattern on the pyrrole ring.

Caption: Workflow for continuous flow Hantzsch pyrrole synthesis.

Step-by-Step Methodology:

-

Stream Preparation: Prepare two separate solutions.

-

Solution A: Dissolve tert-butyl acetoacetate (1.0 eq) and an amine source (e.g., benzylamine for an N-substituted intermediate, or an ammonia equivalent) in dimethylformamide (DMF). If required, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added to manage the HBr byproduct. [1] * Solution B: Dissolve the α-haloketone (e.g., bromoacetone, 1.0 eq) in DMF.

-

-

Reaction Execution: Pump both streams at equal flow rates into a T-mixer, and then immediately into a heated microreactor (e.g., 200 °C). [2]The short residence time (typically under 10 minutes) is sufficient for the reaction to complete. The high temperature and pressure environment of the flow reactor accelerates the reaction and the in situ hydrolysis of the tert-butyl ester.

-

Workup and Purification: The output stream is collected, the solvent is removed under reduced pressure, and the residue is purified using standard techniques such as recrystallization or column chromatography to yield the final product. [3]This method has been shown to produce material in high yield and purity, demonstrating its efficiency for library synthesis. [4][2]

Parameter Value Reference | β-Ketoester | tert-Butyl Acetoacetate ||[5] | α-Haloketone | Bromoacetone ||[3] | Amine Source | Ammonium Carbamate ||[4] | Solvent | Dimethylformamide (DMF) ||[1] | Temperature | 200 °C (in flow) ||[2] | Residence Time | ~8 minutes (in flow) ||[6][2] | Typical Yield | 60-70% ||[2]

Table 1: Summary of typical conditions for Hantzsch synthesis of pyrrole-3-carboxylic acids.

Part 2: The Paal-Knorr Synthesis: A Classical Condensation

The Paal-Knorr synthesis is a foundational method for forming pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. [7]For pyrrole synthesis, the dicarbonyl is condensed with ammonia or a primary amine, typically under acidic conditions. [8][9]

Core Starting Materials

-

1,4-Dicarbonyl Compound: The key challenge for this route is the selection and synthesis of the appropriate dicarbonyl precursor. To obtain the 3-carboxy-5-methyl substitution pattern, a 4-acetyl-3-oxobutanoic acid ester or a related derivative would be required. The relative inaccessibility of such starting materials compared to those for the Hantzsch synthesis makes this route less direct for the target molecule.

-

Amine Source: As with the Hantzsch synthesis, ammonia , ammonium hydroxide, or ammonium acetate is used. [9]

Mechanistic Rationale

The mechanism is a straightforward acid-catalyzed condensation-cyclization-dehydration sequence.

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

The reaction begins with the nucleophilic attack of the amine on one of the protonated carbonyls to form a hemiaminal. [8]A subsequent intramolecular attack on the second carbonyl group forms a cyclic intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. [7]The ring-closing step is often rate-determining. [9]

General Protocol

-

Reaction Setup: The 1,4-dicarbonyl compound and the amine source (e.g., ammonium acetate) are dissolved in a suitable solvent, often a protic one like ethanol or acetic acid.

-

Catalysis: An acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, is added. [8]Modern variations may use solid catalysts like alumina, which can simplify workup and offer environmental benefits. [10]3. Reaction: The mixture is heated, typically at reflux, for a period ranging from 15 minutes to several hours, with reaction progress monitored by TLC. [8]4. Workup: After cooling, the product is often precipitated by adding water or a non-polar solvent, then collected by filtration and purified by recrystallization.

Part 3: Functionalization of a Pre-formed Pyrrole Ring

An alternative to building the ring from acyclic precursors is to start with a simple pyrrole and introduce the required substituents. This strategy hinges on the principles of electrophilic aromatic substitution and the use of protecting groups to direct reactivity.

Core Starting Materials and Reagents

-

Pyrrole Precursor: 1-Tosylpyrrole is an excellent starting material. The electron-withdrawing tosyl group serves two critical functions: it protects the nitrogen and deactivates the ring, preventing polymerization under the acidic conditions of Friedel-Crafts reactions. Crucially, it also directs acylation to the C3 position.

-

Acylating Agent: Acetyl chloride with a Lewis acid catalyst (e.g., AlCl₃) is used to introduce a 3-acetyl group.

-

Oxidizing Agent: A haloform reaction is employed to convert the 3-acetyl group into a 3-carboxylic acid. This is achieved using sodium hypobromite, freshly prepared from sodium hydroxide and bromine. [11]* Deprotection Agent: Sodium hydroxide is used to cleave the N-tosyl group. [11] Note: This route as described would yield pyrrole-3-carboxylic acid. To obtain the 5-methyl derivative, one would need to start with 2-methyl-1-tosylpyrrole, which presents regiochemical challenges in the acylation step. A more robust approach would be to synthesize the target via the Hantzsch method.

Protocol: Synthesis of Pyrrole-3-carboxylic Acid (Illustrative)

This protocol demonstrates the functionalization concept. [11]

-

Acylation: 1-Tosyl-3-acetylpyrrole is prepared via Friedel-Crafts acylation of 1-tosylpyrrole.

-

Haloform Reaction: The 1-tosyl-3-acetylpyrrole (1.0 eq) is dissolved in a dioxane/water mixture and cooled. A cold, freshly prepared solution of sodium hypobromite (from NaOH and Br₂) is added slowly, keeping the temperature below 10 °C. The reaction is stirred for several hours at room temperature. [11]3. Quenching: Excess hypobromite is destroyed by the addition of sodium sulfite.

-

Hydrolysis and Deprotection: The intermediate, 1-tosylpyrrole-3-carboxylic acid, is treated with aqueous NaOH, which hydrolyzes the tosyl group. [11]5. Isolation: The solution is acidified to precipitate the final pyrrole-3-carboxylic acid product, which is then collected and recrystallized. [11]

Conclusion and Outlook

For the synthesis of this compound, the Hantzsch pyrrole synthesis stands out as the most efficient and versatile strategy. Its reliance on readily available starting materials—specifically tert-butyl acetoacetate, an α-haloketone, and an ammonia source—and its adaptability to modern continuous flow technology make it the preferred method for both small-scale research and large-scale library production. [5][4][2]While the Paal-Knorr and ring functionalization routes are chemically sound, they present greater challenges regarding the accessibility of starting materials or the control of regioselectivity for this specific substitution pattern. A deep understanding of these synthetic pathways empowers researchers to make informed decisions, optimizing their route to this valuable pharmaceutical intermediate.

References

- Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.

- Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.

- Cativiela, C., & Garcia, J. I. (1986). A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE.

- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.

- MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.

- ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate.

- Li, J. T., & Li, W. Z. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(21), 5035.

- ResearchGate. (n.d.). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. ResearchGate.

- Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Wikipedia.

- National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH.

- YouTube. (2024). Synthesis Of Pyrrole | Paal-knorr ,knorr, Trofimov, Piloty Robinson,Van Leusen,Barton zard Synthesis. YouTube.

- Rapoport, H., & Willson, C. D. (1962). Synthesis of Pyrrole-3-carboxylic Acids. The Journal of Organic Chemistry, 27(1), 126-130.

- Hantzsch, A. (1890). Hantzsch Pyrrole Synthesis. Berichte der deutschen chemischen Gesellschaft, 23, 1474.

- Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in situ Hydrolysis of tert-Bu. Syrris.

- National Institutes of Health. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH.

- SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in situ Hydrolysis of tert-Bu. SciSpace.

Sources

- 1. researchgate.net [researchgate.net]

- 2. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. syrris.com [syrris.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 5-methyl-1H-pyrrole-3-carboxylic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-methyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its molecular structure, physicochemical characteristics, reactivity, synthesis, and analytical characterization, offering field-proven insights and detailed experimental protocols.

Introduction and Significance

This compound belongs to the pyrrole class of heterocyclic compounds, which are integral components of numerous biologically active molecules, including natural products and synthetic drugs[1]. The pyrrole ring is a key structural motif in pharmaceuticals, exhibiting a wide range of activities such as antibacterial, anti-inflammatory, and anticancer properties[2][3]. The strategic placement of a methyl group at the 5-position and a carboxylic acid at the 3-position of the pyrrole ring imparts specific electronic and steric properties that can influence its biological activity and utility as a synthetic intermediate. Understanding the fundamental properties of this molecule is crucial for its effective application in medicinal chemistry and materials science.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Pyrrole-3-carboxylic acid (CAS 931-03-3) | Methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS 40611-76-5) |

| Molecular Formula | C₆H₇NO₂ | C₅H₅NO₂ | C₇H₉NO₂ |

| Molecular Weight | 125.13 g/mol [4][5] | 111.10 g/mol [6] | 139.15 g/mol [7] |

| Melting Point | Not available (Predicted to be higher than its methyl ester) | 209 °C | Not available |

| Boiling Point | Not available | 340.3±15.0 °C (Predicted) | Not available |

| Solubility | Predicted to be soluble in polar organic solvents and aqueous bases. | Soluble in water. | Not available |

| pKa | Predicted to be around 4.5 (similar to pyrrole-3-carboxylic acid) | 4.453 (at 25 °C) | Not applicable |

Chemical Reactivity and Electronic Profile

The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring, the electron-donating methyl group, and the electron-withdrawing carboxylic acid group.

Reactivity of the Pyrrole Ring

The pyrrole ring is aromatic and generally susceptible to electrophilic substitution. The nitrogen atom's lone pair of electrons participates in the aromatic system, making the ring more electron-rich than benzene and thus more reactive towards electrophiles[4]. Electrophilic attack preferentially occurs at the α-positions (2 and 5) due to the greater stabilization of the resulting carbocation intermediate[8].

In this compound, the 5-position is occupied by a methyl group, which is an activating, ortho-, para-directing group. The 3-position is substituted with a carboxylic acid, which is a deactivating, meta-directing group. Therefore, electrophilic substitution is most likely to occur at the 2- or 4-positions. The overall reactivity will be a balance between the activating effect of the methyl group and the deactivating effect of the carboxylic acid.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety exhibits its characteristic acidity and can undergo reactions such as esterification, amidation, and reduction. The acidity of the N-H proton of the pyrrole ring is significantly lower than that of the carboxylic acid proton.

Figure 1: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for pyrrole synthesis, followed by functional group manipulation.

Synthetic Strategies

Two common strategies for the synthesis of substituted pyrroles are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.

-

Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia[9][10][11]. For the target molecule, a suitably substituted 1,4-dicarbonyl precursor would be required.

Figure 2: Generalized workflow for the Paal-Knorr pyrrole synthesis.

-

Hantzsch Pyrrole Synthesis: This is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine[12][13][14][15]. This method allows for the direct synthesis of highly substituted pyrroles. A continuous flow synthesis approach has also been developed for pyrrole-3-carboxylic acid derivatives using a Hantzsch-type reaction[16].

Recommended Synthetic Protocol: Hydrolysis of Methyl 5-methyl-1H-pyrrole-3-carboxylate

A practical and efficient route to this compound is the hydrolysis of its corresponding methyl ester, methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS 40611-76-5), which is commercially available from various suppliers[7][17][18].

Step-by-Step Methodology:

-

Dissolution: Dissolve methyl 5-methyl-1H-pyrrole-3-carboxylate in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

-

Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, to the solution of the ester.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) to drive the hydrolysis to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with a mineral acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

Figure 3: Workflow for the synthesis of this compound via ester hydrolysis.

Analytical Characterization

The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the methyl group, the N-H proton, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic environment. The pyrrole ring protons will appear in the aromatic region, with the methyl group protons appearing further upfield. The carboxylic acid proton will typically be a broad singlet at a downfield chemical shift (δ 10-13 ppm)[19].

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm. The carbons of the pyrrole ring will appear in the aromatic region, and the methyl carbon will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A C=O stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

An N-H stretch from the pyrrole ring, typically around 3300-3500 cm⁻¹.

-

C-H stretches from the aromatic ring and the methyl group.

-

C=C and C-N stretches from the pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

Applications in Drug Development

Pyrrole-3-carboxylic acid derivatives are valuable building blocks in the synthesis of a wide array of pharmacologically active compounds[20]. Their ability to participate in various chemical transformations makes them versatile intermediates for the construction of more complex molecular architectures. The presence of the carboxylic acid group provides a handle for further functionalization, such as the formation of amides, which are common in many drug molecules. The methyl group can provide beneficial steric and electronic effects, potentially enhancing binding to biological targets.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the compound should be handled with care[4]. It may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, reactivity, synthesis, and analytical characterization. By leveraging the information on related compounds and established synthetic methodologies, researchers can effectively synthesize, purify, and utilize this molecule for the development of novel therapeutic agents and functional materials.

References

- MSDS of this compound. (n.d.).

- Hantzsch Pyrrole Synthesis. (n.d.). In Wikipedia.

- Hantzsch Pyrrole Synthesis. (n.d.).

- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.

- Hantzsch pyrrole synthesis on solid support. (1998). Bioorganic & Medicinal Chemistry Letters, 8(17), 2381-2384.

- The Hantzsch pyrrole synthesis. (2014). ResearchGate.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(15), 5821.

- Synthesis, characterization and biological activity of novel pyrrole compounds. (2017). ResearchGate.

- Paal–Knorr synthesis. (n.d.). In Wikipedia.

- Methyl 1H-pyrrole-3-carboxylate. (n.d.). LookChem.

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(17), 4170-4184.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2014). Molbank, 2014(3), M829.

- Pyrrole synthesis. (n.d.). Organic Chemistry Portal.

- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.

- Paal–Knorr synthesis of pyrroles. (2018). Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 369-380.

- Synthesis of Pyrrole and Substituted Pyrroles (Review). (2018). Scribd.

- Supporting Information. (n.d.).

- 3- and 3,4-Substituted Pyrroles and Thiophenes and Their Corresponding Polymers - A Review. (2012). ResearchGate.

- Safety Data Sheet. (2024). Angene Chemical.

- Synthesis of Pyrrole-3-carboxylic Acids. (1982). The Journal of Organic Chemistry, 47(8), 1597–1600.

- Tables For Organic Structure Analysis. (n.d.).

- 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. (n.d.). NIST WebBook.

- methyl 5-methyl-1H-pyrrole-3-carboxylate. (n.d.). Stenutz.

- methyl 1H-pyrrole-3-carboxylate. (n.d.). Molbase.

- Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. (2016). RAIJMR.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- The FTIR spectrum for Pyrrole. (n.d.). ResearchGate.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). ResearchGate.

- Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o338.

- methyl 1H-pyrrole-3-carboxylate. (n.d.). PubChem.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5035.

- 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-2-methyl-5-oxo-1-(phenylmethyl)-. (n.d.). SpectraBase.

- Methyl 5-methyl-1H-pyrrole-3-carboxylate. (n.d.). Chemsrc.

- Pyrrole-3-carboxylic acid. (n.d.). PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. capotchem.cn [capotchem.cn]

- 5. echemi.com [echemi.com]

- 6. Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. methyl 5-methyl-1H-pyrrole-3-carboxylate [stenutz.eu]

- 8. scribd.com [scribd.com]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 13. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. syrris.com [syrris.com]

- 17. Pyrrole synthesis [organic-chemistry.org]

- 18. Methyl 5-methyl-1H-pyrrole-3-carboxylate | CAS#:40611-76-5 | Chemsrc [chemsrc.com]

- 19. myneni.princeton.edu [myneni.princeton.edu]

- 20. researchgate.net [researchgate.net]

biological activity of 5-methyl-1H-pyrrole-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous natural products and synthetic drugs endowed with a wide spectrum of biological activities.[1][2][3] Among the vast library of pyrrole-containing compounds, derivatives of this compound have emerged as a particularly promising class. Their versatile structure allows for extensive chemical modification, leading to the discovery of potent agents with significant therapeutic potential. This technical guide provides a comprehensive overview of the diverse biological activities associated with these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for the evaluation of these compounds, offering a vital resource for researchers in the field of drug discovery and development.

The this compound Scaffold: A Privileged Core

The this compound core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its structural features—a five-membered aromatic heterocycle with strategically placed methyl and carboxylic acid groups—provide an ideal foundation for generating libraries of diverse compounds. The carboxylic acid moiety, in particular, serves as a versatile handle for forming esters and amides, enabling fine-tuning of physicochemical properties and target interactions. This inherent adaptability is a key reason why these derivatives feature prominently in the discovery of novel therapeutic agents.[2][4]

Caption: Simplified diagram of VEGFR-2 inhibition by pyrrole derivatives.

In Vitro Antiproliferative Data

Screening of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives by the National Cancer Institute (NCI-60) revealed significant growth inhibition against various cancer cell lines at a 10 µM concentration. [5]

| Compound Type | Cancer Cell Line Panel | Growth Inhibition Range (%) | Reference |

|---|---|---|---|

| Pyrazoline-conjugated derivatives | NCI-60 Human Tumor Cell Lines | 50.21 – 108.37 | [5] |

| Substituted pyrrole amides | LoVo (Colon Adenocarcinoma) | Dose- and time-dependent | [6] |

| Substituted pyrrole amides | MCF-7 (Breast Adenocarcinoma) | Dose- and time-dependent | [6]|

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., MCF-7, LoVo)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Broad-Spectrum Approach

Derivatives of the pyrrole core have long been recognized for their antimicrobial potential. [1][7][8]The this compound scaffold is no exception, with various analogs demonstrating potent activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains. [7]

Mechanism of Action: DNA Gyrase Inhibition

A key bacterial target for some pyrrole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. [7]By inhibiting this enzyme, the compounds prevent the relaxation of supercoiled DNA, leading to strand breaks and ultimately bacterial cell death. For example, certain halogenated 5-methyl-1H-pyrrole-2-carboxamides have shown potent inhibition of DNA gyrase with IC₅₀ values in the nanomolar range. [7]

Antibacterial Spectrum and Potency

The antibacterial activity of these compounds spans both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. [7]

| Compound/Derivative Class | Target Organism | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Pyrrole-3-carboxaldehydes | Pseudomonas putida | 16 | [7] |

| Dichloro-5-methyl-1H-pyrrole-2-carboxamide | Acinetobacter baumannii | 1 - 4 | [7] |

| Bromo-chloro-5-methyl-1H-pyrrole-2-carbonyl | Mycobacterium tuberculosis H37Rv | 0.03 | [7]|

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.

Objective: To find the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column and perform a 2-fold serial dilution across the plate.

-

Inoculum Preparation: Dilute the 0.5 McFarland standard inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Anti-inflammatory Properties

The pyrrole nucleus is present in several nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac. [1]This has spurred investigation into the anti-inflammatory potential of other pyrrole derivatives, including those based on the this compound structure. Their mechanism is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins. [4]

In Vivo Evaluation

The carrageenan-induced paw edema model in rats is a standard acute inflammation assay used to evaluate the efficacy of potential anti-inflammatory agents. Studies have shown that certain pyrrole derivatives can significantly inhibit paw edema in this model, with efficacy comparable to standard drugs like indomethacin. [9]

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

Materials:

-

Wistar albino rats (150-200g)

-

Test compound suspension/solution

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Grouping: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.

-

Compound Administration: Administer the test compounds and controls orally via gavage 1 hour before the carrageenan injection.

-

Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Subsequent Measurements: Measure the paw volume again at specified intervals, typically 1, 3, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Conclusion

Derivatives of this compound represent a highly versatile and pharmacologically significant class of compounds. The research highlighted in this guide demonstrates their potent activity across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. The core scaffold's amenability to chemical modification, combined with a growing understanding of the structure-activity relationships that govern target engagement, positions these derivatives as prime candidates for future drug development efforts. The standardized protocols provided herein offer a framework for the continued exploration and optimization of this promising chemical series.

References

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PMC - NIH.

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). JUIT.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central.

- Synthesis, characterization and biological activity of novel pyrrole compounds. (n.d.). ResearchGate.

- Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol.

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing.

- Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2020). PubMed.

- Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). MDPI.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). ResearchGate.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI.

- Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. (n.d.). RAIJMR.

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central.

- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (n.d.). ResearchGate.

- One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010). NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. raijmr.com [raijmr.com]

- 9. scitechnol.com [scitechnol.com]

An In-depth Technical Guide to 5-methyl-1H-pyrrole-3-carboxylic acid (CAS: 100047-52-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrrole Scaffold - A Cornerstone in Modern Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in the realm of medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a central component in a vast array of biologically active natural products and synthetic drugs.[2] From the core of heme and chlorophyll to sophisticated anticancer and antibacterial agents, the pyrrole nucleus offers a versatile platform for the design of novel therapeutics.[3][4] This guide focuses on a specific, yet highly valuable derivative: 5-methyl-1H-pyrrole-3-carboxylic acid. As a bifunctional molecule, it serves as an excellent starting material and building block for the synthesis of more complex molecules with tailored biological activities. This document aims to provide a comprehensive technical overview of its synthesis, characterization, and potential applications for professionals engaged in drug discovery and development.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the available data for this compound.

| Property | Value | Reference |

| CAS Number | 100047-52-7 | |

| Molecular Formula | C₆H₇NO₂ | [5] |

| Molecular Weight | 125.13 g/mol | [5] |

| Boiling Point | 326.3 °C (predicted) | [5] |

| Density | 1.295 g/cm³ (predicted) | [5] |

| Flash Point | 151.1 °C (predicted) | [5] |

| pKa | Not experimentally determined | |

| Solubility | Likely soluble in polar organic solvents | |

| Appearance | Expected to be a solid |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group, the two aromatic protons on the pyrrole ring, and the acidic proton of the carboxylic acid, as well as the N-H proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.2 | Singlet |

| Pyrrole C2-H | ~6.8 - 7.0 | Singlet |

| Pyrrole C4-H | ~6.2 - 6.4 | Singlet |

| -COOH | >10 (broad) | Singlet |

| N-H | ~8.0 - 9.0 (broad) | Singlet |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ | ~12 - 15 |

| Pyrrole C3 | ~115 - 120 |

| Pyrrole C4 | ~110 - 115 |

| Pyrrole C2 | ~120 - 125 |

| Pyrrole C5 | ~130 - 135 |

| -C=O (Carboxylic Acid) | ~165 - 175 |

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the presence of the carboxylic acid and the N-H group of the pyrrole ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch | 2500-3300 (broad) | Carboxylic acid |

| N-H stretch | 3200-3500 (moderate) | Pyrrole |

| C=O stretch | 1680-1710 | Carboxylic acid |

| C=C stretch (aromatic) | 1500-1600 | Pyrrole ring |

| C-N stretch | 1180-1360 | Pyrrole ring |

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Expected m/z |

| [M]+• | 125.05 |

| [M+H]⁺ | 126.05 |

Section 2: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the hydrolysis of its corresponding ester, methyl 5-methyl-1H-pyrrole-3-carboxylate. This method is a standard and reliable transformation in organic synthesis.[7] An alternative approach to the core pyrrole structure is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.[8][9]

Recommended Synthetic Protocol: Hydrolysis of Methyl 5-methyl-1H-pyrrole-3-carboxylate

This protocol describes a standard saponification reaction to yield the target carboxylic acid.

Workflow Diagram:

Caption: Synthetic workflow for the hydrolysis of methyl 5-methyl-1H-pyrrole-3-carboxylate.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5-methyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

-

Saponification: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If necessary, remove the methanol under reduced pressure.

-

Acidification: Carefully acidify the aqueous solution to a pH of approximately 3-4 with a dilute solution of hydrochloric acid (e.g., 1M HCl). This will cause the carboxylic acid to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined in Section 1.1 and by melting point determination.

Section 3: Applications in Drug Discovery and Development

While specific biological activities of this compound itself are not extensively documented, its structural motif is of significant interest in medicinal chemistry. Pyrrole-3-carboxylic acid derivatives have been explored for a range of therapeutic applications, including as antibacterial and anticancer agents.[3][10]

A Versatile Building Block for Bioactive Molecules

The presence of both a carboxylic acid and a reactive pyrrole ring makes this compound a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid can be readily converted to amides, esters, and other derivatives, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

A notable example of the potential of this scaffold is the investigation of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives as potential antimicrobial and anticancer agents.[10] Some of these compounds exhibited significant growth inhibition against various cancer cell lines.[10] Molecular docking studies suggested that these derivatives may act by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10]

Potential Signaling Pathway Inhibition:

Caption: Potential mechanism of action for anticancer pyrrole-3-carboxylic acid derivatives via VEGFR-2 inhibition.

Section 4: Safety, Handling, and Analytical Control

4.1 Safety and Handling

Based on the available Material Safety Data Sheet (MSDS), this compound should be handled with care in a well-ventilated area.[11] The toxicological properties have not been thoroughly investigated.[11] It is classified as an irritant and may cause respiratory irritation.[11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[11]

4.2 Analytical Quality Control

The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the compound and for monitoring reaction progress during its synthesis. A reverse-phase column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) would be appropriate for analysis.[11]

References

- MSDS of this compound. (n.d.).

- Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033591). (n.d.). Human Metabolome Database.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central.

- Paal–Knorr synthesis. (2023). In Wikipedia.

- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2021). Archiv der Pharmazie, 354(2), e2000267. [Link]

- methyl 1H-pyrrole-3-carboxylate - 2703-17-5, C6H7NO2, density, melting point, boiling point, structural formula, synthesis. (n.d.).

- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.

- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004230). (n.d.). Human Metabolome Database.

- Paal-Knorr Pyrrole Synthesis. (n.d.). SynArchive.

- Synthesis and biological evaluation of O-acyloximes of 5-chloro-4-formyl- 1H-pyrrol-3-carboxylates as antimicrobial agents. (2021).

- Supporting Information. (n.d.).

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(17), 4170-4184.

- Density functional theory and FTIR spectroscopic study of carboxyl group. (2006). Indian Journal of Chemistry, 45A, 911-915.

- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2023). Molbank, 2023(2), M1629. [Link]

- One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010). Organic Letters, 12(22), 5226-5229. [Link]

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(20), 15233-15266.

- Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Journal of Pharmaceutical Chemistry & Chemical Science, 3(4), 1-13.

- The FTIR spectrum for Pyrrole. (n.d.). ResearchGate.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 86-106.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1236-1242.

- Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry, 1, 15-26.

- ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. (n.d.). ResearchGate.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- methyl 5-methyl-1H-pyrrole-3-carboxylate. (n.d.). Stenutz.

- 5-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem.

- N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. (2023). Molbank, 2023(1), M1556. [Link]

- Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. (2022).

- 13 C NMR Spectra of Pyrroles 1 and 4*. (n.d.). ResearchGate.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H-Pyrrole-3-carboxylic acid, 5-(2,4-difluorophenyl)-4-methoxy-, methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Methyl 5-methyl-1H-pyrrole-3-carboxylate | CAS#:40611-76-5 | Chemsrc [chemsrc.com]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1H-Pyrrole-3-carboxylic acid, 5-Methyl-, Methyl ester(40611-76-5) 1H NMR spectrum [chemicalbook.com]

- 7. jocpr.com [jocpr.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

structure elucidation of 5-methyl-1H-pyrrole-3-carboxylic acid

An In-Depth Technical Guide to the Structure Elucidation of 5-methyl-1H-pyrrole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the complete , a substituted heterocyclic compound. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond simple data reporting to explain the strategic rationale behind the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. We detail field-proven protocols, interpret spectral data with causality-driven explanations, and present an integrated workflow that ensures self-validating, unambiguous structural confirmation. The guide emphasizes the synergy between different analytical methods, culminating in a definitive structural assignment grounded in empirical evidence and authoritative references.

Foundational Analysis: The Molecular Blueprint

Before commencing any instrumental analysis, the first step is to establish a hypothesis for the molecular structure and its fundamental properties. The target compound, this compound, is a disubstituted pyrrole ring, an important scaffold in medicinal chemistry.

The hypothesized structure, with atomic numbering for subsequent NMR analysis, is presented below.

Caption: Hypothesized structure of this compound.

From this structure, we can derive the core molecular properties essential for validating instrumental data.

| Property | Value |

| Molecular Formula | C₆H₇NO₂ |

| Molar Mass | 125.13 g/mol |

| Monoisotopic Mass | 125.0477 g/mol |

| Degree of Unsaturation | 4 |

The Overall Strategy: An Integrated Spectroscopic Workflow

A robust structure elucidation is not a linear process but an integrated workflow where each technique provides complementary information. The data from one analysis serves to confirm or refine the hypotheses generated by another. This self-validating system is crucial for achieving unequivocal structural proof.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Weighing the Evidence

The primary role of mass spectrometry in this context is to confirm the molecular formula and provide initial structural clues through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is indispensable for its ability to provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Expected Data: Using Electrospray Ionization (ESI) in positive mode, we expect to observe the protonated molecular ion [M+H]⁺.

| Ion Species | Calculated m/z | Observed m/z (Typical) | Interpretation |

| [C₆H₇NO₂ + H]⁺ | 126.0550 | ~126.0550 ± 5 ppm | Confirms molecular formula |

| [C₅H₆N + H]⁺ | 81.0549 | ~81.0549 | Loss of carboxyl group (-COOH) |

| [C₅H₇NO]⁺ | 98.0599 | ~98.0599 | Loss of CO from [M+H]⁺ |

Fragmentation Pathway: The stability of the aromatic pyrrole ring dictates the primary fragmentation pathways, which typically involve the loss of the carboxylic acid substituent.

Caption: Key expected HMBC correlations for skeletal assembly.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is an excellent choice for carboxylic acids as it helps in observing the exchangeable protons.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. If necessary, perform a D₂O exchange experiment by adding a drop of D₂O, shaking, and re-acquiring the spectrum to identify -OH and -NH protons.

-

¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

-

2D NMR Acquisition: Acquire HSQC and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe typical 2- and 3-bond correlations.

-

Data Analysis: Use NMR processing software to assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations.

Single-Crystal X-ray Diffraction: The Definitive Confirmation

While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction is the "gold standard" for absolute structure proof of crystalline solids. It provides a precise 3D map of electron density in the molecule, allowing for the determination of exact atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: Crystal Growth and Analysis

-

Crystal Growth: Good quality single crystals are paramount. A common method is slow evaporation:

-

Dissolve the purified compound to saturation in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

-

Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.

-

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final crystal structure with a high degree of precision. The results are typically presented in a Crystallographic Information File (CIF).

Conclusion